
Cryptochlorogenic acid
Descripción general
Descripción
El ácido criptoclorogénico, también conocido como ácido 4-O-cafeoilquínico, es un ácido fenólico y un isómero del ácido clorogénico. Se encuentra naturalmente en varias plantas, incluyendo granos de café, frutas y verduras. Este compuesto es conocido por sus propiedades antioxidantes, antiinflamatorias y potenciales propiedades terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido criptoclorogénico se puede sintetizar mediante la esterificación del ácido cafeico con el ácido quínico. La reacción típicamente implica el uso de un catalizador, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo. El producto se purifica luego utilizando técnicas cromatográficas.
Métodos de producción industrial: En entornos industriales, el ácido criptoclorogénico a menudo se extrae de fuentes vegetales utilizando solventes como metanol o etanol. El proceso de extracción es seguido por pasos de purificación, incluyendo extracción en fase sólida y cromatografía líquida de alta resolución (HPLC), para aislar el compuesto en alta pureza .
Análisis De Reacciones Químicas
Esterification and Isomerization
Cryptochlorogenic acid is synthesized via esterification, where the hydroxyl group at the 4-position of quinic acid reacts with the carboxylic acid group of trans-caffeic acid (Figure 1) . This reaction is catalyzed enzymatically in plants by acyltransferases.
Reaction Type | Conditions | Products |
---|---|---|
Esterification | Enzymatic (acyltransferase), pH 7–8 | 4-O-Caffeoylquinic acid |
Isomerization | Acidic/alkaline hydrolysis, heat | 3- or 5-O-caffeoylquinic acid |
Isomerization studies reveal that under acidic or alkaline conditions, this compound can rearrange into other chlorogenic acid isomers (e.g., 3-CQA or 5-CQA) due to ester bond migration .
Hydrolysis Reactions
The ester bond in this compound undergoes hydrolysis under acidic or alkaline conditions, yielding caffeic acid and quinic acid (Table 1) .
Hydrolysis Type | Conditions | Products | Rate Constant |
---|---|---|---|
Acidic hydrolysis | 1M HCl, 80°C, 2h | Caffeic acid + quinic acid | |
Alkaline hydrolysis | 0.1M NaOH, 25°C, 24h | Caffeic acid + quinic acid |
Enzymatic hydrolysis by esterases in vivo also releases caffeic acid, which undergoes further metabolism (e.g., glucuronidation) .
Metal Chelation
This compound exhibits strong iron-chelating activity, critical for its antidiabetic and antioxidant effects . In diabetic models, it binds Fe²⁺/Fe³⁺, inhibiting ferroptosis (iron-dependent lipid peroxidation) :
This chelation reduces reactive oxygen species (ROS) by 40–60% in pancreatic β-cells .
Antioxidant Mechanisms
This compound donates hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals (e.g., - OH, O₂- ⁻) :
Its radical-scavenging capacity (IC₅₀ = 12.3 μM) surpasses that of α-tocopherol (IC₅₀ = 30.1 μM) in vitro .
Enzymatic Modifications
In metabolic pathways, this compound undergoes:
-
Glucuronidation : UGT isoforms (e.g., UGT1A1) add glucuronic acid to its hydroxyl groups .
-
Sulfation : SULT enzymes conjugate sulfate groups, enhancing water solubility for excretion .
Photochemical Degradation
Exposure to UV light induces decarboxylation and cleavage of the caffeoyl moiety, forming quinic acid derivatives and caffeic acid oligomers .
Structural and Spectral Data
Aplicaciones Científicas De Investigación
El ácido criptoclorogénico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como estándar para métodos analíticos y en el estudio de compuestos fenólicos.
Biología: Se estudia por sus propiedades antioxidantes y antiinflamatorias.
Medicina: La investigación ha demostrado su potencial en el tratamiento de afecciones como la hipertrofia miocárdica y la inflamación.
Industria: Se utiliza en la industria alimentaria por sus propiedades antioxidantes y en el desarrollo de alimentos funcionales
Mecanismo De Acción
El ácido criptoclorogénico ejerce sus efectos a través de varias vías moleculares:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.
Actividad antiinflamatoria: Inhibe la activación del factor nuclear kappa B (NF-κB) y reduce la producción de citoquinas proinflamatorias.
Efectos cardioprotectores: Mejora la hipertrofia miocárdica a través de la vía Akt/mTOR/HIF-1α
Comparación Con Compuestos Similares
El ácido criptoclorogénico es similar a otros isómeros del ácido clorogénico, como:
- Ácido clorogénico (ácido 3-O-cafeoilquínico)
- Ácido neochlorogénico (ácido 5-O-cafeoilquínico)
- Ácido cafeico
Unicidad:
- Ácido criptoclorogénico: Conocido por sus efectos antiinflamatorios y cardioprotectores específicos.
- Ácido clorogénico: Ampliamente estudiado por sus propiedades antioxidantes.
- Ácido neochlorogénico: Propiedades antioxidantes similares pero diferentes vías metabólicas.
- Ácido cafeico: Una estructura más simple con amplias actividades antioxidantes y antiinflamatorias .
El ácido criptoclorogénico se destaca por su combinación única de propiedades antioxidantes, antiinflamatorias y cardioprotectoras, lo que lo convierte en un compuesto valioso en varios campos de la investigación y la industria.
Actividad Biológica
Cryptochlorogenic acid (CCGA) is a lesser-known isomer of chlorogenic acid, which has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of CCGA's biological activity based on diverse research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
This compound is a phenolic compound characterized by its chemical structure, which includes multiple hydroxyl groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 354.31 g/mol.
1. Antioxidant Activity
CCGA exhibits significant antioxidant properties, which have been demonstrated through various experimental models.
- Mechanism : CCGA reduces oxidative stress by promoting the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while simultaneously decreasing malondialdehyde (MDA) levels, a marker of oxidative damage .
- Study Findings : In a study using RAW 264.7 macrophages, CCGA was shown to increase the GSH/GSSG ratio and SOD activity while reducing MDA levels in a dose-dependent manner .
2. Anti-inflammatory Effects
CCGA has been reported to possess anti-inflammatory properties, particularly through the modulation of the NF-κB signaling pathway.
- Inhibition of Cytokines : It significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Mechanistic Insights : CCGA suppresses NF-κB activation by inhibiting IκB kinase (IKK) phosphorylation, leading to decreased expression of inflammatory mediators . This action highlights its potential as a therapeutic agent in inflammatory diseases.
3. Neuroprotective Effects
Recent studies have indicated that CCGA may protect against neurotoxicity induced by heavy metals.
- Zebrafish Model : In zebrafish exposed to lead (Pb), co-treatment with CCGA alleviated developmental malformations and neurotoxicity. The study found that CCGA improved neuron differentiation in the central nervous system (CNS) and reduced oxidative stress .
- Mechanism : The protective effect is attributed to CCGA's ability to ameliorate Pb-induced oxidative stress and modulate autophagy pathways .
Comparative Analysis with Other Compounds
To better understand the efficacy of CCGA, it is beneficial to compare its biological activities with those of related compounds such as chlorogenic acid (CGA) and neochlorogenic acid (NCGA).
Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |
---|---|---|---|
This compound | High | High | High |
Chlorogenic Acid | High | Moderate | Moderate |
Neochlorogenic Acid | Moderate | High | Low |
1. In Vivo Study on Inflammatory Response
A study investigated the effects of CCGA on LPS-induced inflammation in macrophages. Results indicated that CCGA significantly reduced nitric oxide (NO) production and downregulated iNOS expression, showcasing its potential as an anti-inflammatory agent .
2. Neuroprotective Study Using Zebrafish
In another study involving zebrafish embryos exposed to Pb, co-treatment with CCGA resulted in normal development compared to Pb-only treated groups, indicating its protective role against neurotoxic effects .
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for quantifying cryptochlorogenic acid in plant extracts?
- Methodology : Use a Thermo Hypersil Gold-C18 column (250 mm × 4.6 mm, 5 μm) with a gradient mobile phase of acetonitrile and 0.1% phosphoric acid. Set detection wavelengths at 327 nm for this compound and adjust column temperature to 30°C. Validate linearity (e.g., 10.53–105.3 μg·mL⁻¹, r ≥ 0.9991) and recovery rates (99.16–104.76%) to ensure precision (RSD 1.1–2.3%) . For multi-component analysis, employ wavelengths like 238 nm (geniposidic acid) and 354 nm (flavonoids) to avoid interference .
Q. How does this compound content vary across plant species and anatomical parts?
- Methodology : Compare HPLC profiles of leaves, roots, and flowers. For example, in Apocynum venetum and A. pictum, this compound levels are higher in leaves and flowers than roots. Use multivariate analysis (PCA, OPLS-DA) to identify differential accumulation patterns . Cluster analysis and heatmaps can visualize content variations across species and processing stages (e.g., fermentation) .
Q. What extraction techniques optimize this compound yield from natural sources?
- Methodology : Use aqueous-ethanol (e.g., 70% ethanol) for higher recovery, as demonstrated in Moringa oleifera extracts. Validate via intra-day/inter-day precision (RSD 0.43–2.09%) and accuracy (94.02–101.77%) . For purity assessment, UHPLC with a standard curve (y = 33039x + 94.402, R² = 0.9995) confirms >94% purity in Ageratina adenophora extracts .
Q. What are the primary pharmacological activities of this compound?
- Methodology : Conduct in vitro assays for antioxidant (e.g., SOD, CAT, GSH modulation in HEK 293T cells) and anti-inflammatory activity (e.g., NF-κB pathway inhibition) . Pair with LC-MS to correlate bioactivity with compound concentration .
Advanced Research Questions
Q. How can chemometric methods resolve discrepancies in this compound quantification across studies?
- Methodology : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify confounding variables (e.g., co-eluting isomers like isochlorogenic acids). For instance, in Massas Medica Fermentata, fluctuating this compound levels during fermentation require PCA to classify samples into distinct stages . Use grey correlation analysis (GRA) and TOPSIS to rank samples by multi-component profiles .
Q. Why does this compound exhibit low oral bioavailability despite high in vitro activity?
- Methodology : Perform in silico ADME analysis. This compound’s high polarity limits blood-brain barrier penetration and oral absorption. Use tools like SwissADME to predict properties: GI absorption (low), water solubility (high), and CYP450 non-inhibition . Validate with pharmacokinetic studies comparing intravenous vs. oral administration.
Q. How can analytical quality by design (AQbD) improve HPLC method robustness for this compound?
- Methodology : Define critical method attributes (CMAs) via Ishikawa diagrams and definitive screening designs. Optimize parameters like column type (C18), mobile phase pH (0.1% acetic acid), and gradient elution to resolve this compound from co-eluting phenolics (e.g., chlorogenic acid) . Validate using quality markers (e.g., RSD <5% for retention time) .
Q. What strategies mitigate this compound degradation during sample processing?
- Methodology : Monitor stability under varying pH, temperature, and light exposure. For example, in Eleutherococcus senticosus fruits, this compound degrades faster in acidic conditions. Use LC-MS to track degradation products (e.g., caffeic acid) and optimize storage at 4°C in dark .
Q. How do computational models enhance this compound’s drug development potential?
- Methodology : Perform molecular docking to identify binding affinities (e.g., Zika virus NS5 protein, ΔG = −8.5 kcal/mol) . Use pharmacokinetic simulations (e.g., GastroPlus) to predict absorption barriers and guide formulation strategies (e.g., nanoencapsulation) .
Q. What omics approaches link this compound biosynthesis to environmental stressors?
- Methodology : Integrate transcriptomics and metabolomics data from stressed plants (e.g., drought, UV exposure). For example, in Bruguiera gymnorhiza, this compound accumulation correlates with phenylpropanoid pathway upregulation. Validate via qPCR for genes like PAL and C4H .
Q. Methodological Conflict Resolution
Q. How to address contradictory reports on this compound’s antioxidant vs. pro-oxidant effects?
- Methodology : Conduct dose-response studies in cell lines (e.g., H₂O₂-induced HEK 293T cells). At low doses (0.1–10 μM), this compound upregulates SOD and GSH, but pro-oxidant effects emerge at >50 μM due to iron chelation. Use ROS probes (e.g., DCFH-DA) to quantify redox balance .
Q. Why do extraction solvents yield variable this compound recoveries?
Propiedades
IUPAC Name |
(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFKZTYYAFCTR-AVXJPILUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905-99-7, 87099-73-8 | |
Record name | 4-o-Caffeoyl quinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cryptochlorogenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CRYPTOCHLOROGENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.